N-Demethyl-alpha-obscurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

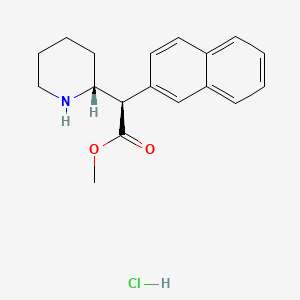

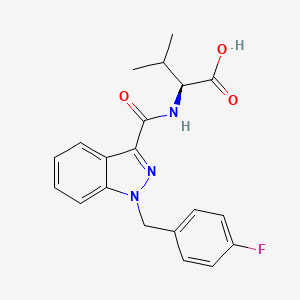

N-Demethyl-alpha-obscurine is a natural product from Lycopodium japonicum . It is a type of alkaloid .

Synthesis Analysis

The constituents of Lycopodium japonicum, including this compound, were isolated and purified by silica gel and semi-preparative HPLC . Their structures were elucidated by means of physicochemical properties and spectroscopic analysis .Molecular Structure Analysis

This compound has a molecular formula of C16H24N2O and a molecular weight of 260.38 . Its structure includes a quaternary nitrogen group .Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications

Reversible Inhibitors of LSD1 in Acute Myeloid Leukemia

Research has highlighted the critical role of epigenetic modifications in the development and progression of acute myeloid leukemia (AML), focusing on the lysine-specific demethylase 1 (LSD1). LSD1 has been identified as a key enzyme in the self-renewal of leukemic stem cells. The development of reversible inhibitors of LSD1 represents a significant stride in targeting this enzyme's pathways, potentially opening new avenues for therapeutic interventions in AML and possibly offering insights into the modulation of methylation states by compounds like N-Demethyl-alpha-obscurine (Mould et al., 2015).

Demethylating Agents in Myeloid Malignancies

Demethylating agents, such as 5-azacitidine and decitabine, have shown promise in the treatment of myelodysplastic syndromes (MDS) by inducing DNA hypomethylation and re-expression of epigenetically silenced genes. This therapeutic approach underscores the potential of targeting epigenetic modifications in treating hematological malignancies, possibly relating to the mechanisms through which this compound could exert effects within a similar context (Garcia-Manero, 2008).

Epigenetic Mechanisms in Lupus

Epigenetic dysregulation, particularly through DNA demethylation, has been implicated in the pathogenesis of systemic lupus erythematosus (SLE), an autoimmune disease. Understanding the epigenetic mechanisms in diseases like SLE can provide valuable insights into how demethylating agents or modifiers, potentially including this compound, might influence gene expression and disease outcomes (Patel & Richardson, 2010).

Safety and Hazards

properties

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGYLLKKFRBQO-AZKPJATDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)